molecular formula C14H19N3O B5723645 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole

1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole

Cat. No. B5723645
M. Wt: 245.32 g/mol
InChI Key: FJJUVHWZGFWIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, commonly known as IMPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that is widely used in the synthesis of various drugs and pharmaceuticals. IMPT has been found to have a broad range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of IMPT is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so inhibition of COX-2 activity may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
IMPT has been found to have a broad range of biochemical and physiological effects. It has been found to have antioxidant activity, which may help to protect cells from oxidative damage. IMPT has also been found to have anti-inflammatory activity, which may help to reduce inflammation in the body. Additionally, IMPT has been found to have analgesic activity, which may help to reduce pain.

Advantages and Limitations for Lab Experiments

One advantage of using IMPT in lab experiments is its broad range of biological activities. It has been found to have antibacterial, antifungal, and antiviral activities, as well as cytotoxic effects on cancer cells. This makes it a promising candidate for the development of new drugs and pharmaceuticals. However, one limitation of using IMPT in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on normal cells as well as cancer cells, so care must be taken when using it in experiments.

Future Directions

There are several future directions for research on IMPT. One area of research is the development of new drugs and pharmaceuticals based on IMPT. Its broad range of biological activities makes it a promising candidate for the development of new antimicrobial agents and anticancer drugs. Another area of research is the investigation of the mechanism of action of IMPT. Further studies are needed to fully understand how IMPT works and how it can be used to treat various diseases. Finally, research is needed to investigate the potential toxicity of IMPT and to develop methods to mitigate any potential harmful effects.

Synthesis Methods

The synthesis of IMPT involves the reaction of 5-isopropyl-2-methylphenol with ethyl chloroacetate to form ethyl 2-(5-isopropyl-2-methylphenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(2-(5-isopropyl-2-methylphenoxy)ethyl)hydrazine. Finally, the triazole ring is formed by the reaction of the hydrazine intermediate with sodium azide in the presence of copper sulfate.

Scientific Research Applications

IMPT has been extensively studied for its potential use in the synthesis of various drugs and pharmaceuticals. It has been found to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. IMPT has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.

properties

IUPAC Name

1-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11(2)13-5-4-12(3)14(8-13)18-7-6-17-10-15-9-16-17/h4-5,8-11H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJUVHWZGFWIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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